bis(acetylacetonato)barium n-hydrate

MOCVD Thermal Stability Decomposition Temperature

Producing single-phase BaTiO₃ ferroelectric films via MOCVD demands a barium precursor with stable vapor pressure and clean decomposition. Bis(acetylacetonato)barium n-hydrate reliably delivers films with characteristic P-E hysteresis and C-V behavior at ~500 °C. • Achieves stoichiometric BaTiO₃ without fluorine contamination, unlike Ba(hfa)₂ adducts. • Soluble in methanol and tetraglyme, enabling both vapor-phase and sol-gel processing. • Mitigates vapor pressure decay issues seen with Ba(thd)₂ (half-life ~9.4 h).

Molecular Formula C10H16BaO5
Molecular Weight 353.56 g/mol
CAS No. 304695-31-6
Cat. No. B6592968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebis(acetylacetonato)barium n-hydrate
CAS304695-31-6
Molecular FormulaC10H16BaO5
Molecular Weight353.56 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ba+2]
InChIInChI=1S/2C5H8O2.Ba.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2
InChIKeyHYRVTHFPMWHAEG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ba(acac)₂ Hydrate: Precursor Overview


Bis(acetylacetonato)barium n-hydrate (CAS 304695-31-6) is a coordination compound with the general formula Ba(C₅H₇O₂)₂ · xH₂O. As a Group 2 metal β-diketonate, it serves primarily as a metal-organic precursor for the synthesis of barium-containing oxide thin films via chemical vapor deposition (CVD) and related techniques [1]. The compound is typically encountered as a hygroscopic, ill-defined hydrate—a direct consequence of barium's large ionic radius (135 pm for coordination number 6), which necessitates a high coordination number and accommodates water of crystallization [1]. This hydrate exists as a white to off-white crystalline solid, with a melting point reported to exceed 320 °C for the anhydrous form [2]. Its solubility in common organic solvents, including methanol and tetraglyme, facilitates its use in both solution-based (e.g., sol-gel) and vapor-phase deposition processes [3].

Why Ba(acac)₂ Hydrate Cannot Be Substituted


In the fabrication of advanced electronic materials—such as ferroelectric BaTiO₃ thin films for capacitors, high-κ dielectrics, and superconducting oxides—the choice of barium precursor is not arbitrary. The compound's thermal stability, volatility, and decomposition pathway directly dictate the quality, composition, and reproducibility of the final thin film [1]. While other barium β-diketonates like Ba(thd)₂ (barium 2,2,6,6-tetramethyl-3,5-heptanedionate) and Ba(hfa)₂·polyether adducts exist, they exhibit fundamentally different vapor pressure stabilities and thermal decomposition characteristics [2]. Similarly, substitution with the strontium or calcium analogs—Sr(acac)₂ and Ca(acac)₂—is precluded by their distinct thermal stability windows, which are either too narrow or lead to premature decomposition under standard CVD conditions [3]. Generic substitution without accounting for these quantitative differences risks carbon contamination, non-stoichiometric film growth, and device failure. The following evidence quantifies precisely where bis(acetylacetonato)barium n-hydrate offers verifiable, performance-critical differentiation.

Performance Evidence: Ba(acac)₂ Hydrate


Thermal Decomposition Stability

Thermal stability is a primary driver of precursor selection, dictating the operational temperature window for vapor transport and surface reaction. Comparative thermogravimetric analysis reveals distinct decomposition regimes. Barium acetylacetonate hydrate exhibits initial dehydration and onset of ligand decomposition beginning around 180 °C, with the main decomposition occurring over a range of 263–360 °C [1]. In contrast, the calcium analog, Ca(acac)₂, is stable only up to 140 °C, with ligand decomposition initiating above 240 °C, offering a significantly narrower and lower-temperature processing window [2]. Furthermore, when compared to the more sterically hindered Ba(thd)₂, which requires a volatilization temperature of 250 °C but decomposes on a timescale of hours at this temperature, Ba(acac)₂ provides a distinct balance of stability and lability suitable for moderate-temperature MOCVD [3].

MOCVD Thermal Stability Decomposition Temperature

Vapor Pressure Stability

Consistent and predictable vapor pressure is essential for achieving controlled film growth rates and stoichiometry in MOCVD. The target compound, bis(acetylacetonato)barium n-hydrate, exhibits a vapor pressure that, while requiring an ultrasonic spraying technique due to non-volatility below 300 °C, provides a reliable source of barium under specific process conditions [1]. Critically, this stands in stark contrast to the fluorinated analog Ba(dpm)₂ (barium dipivaloylmethanate), which demonstrates rapid and exponential degradation in vapor pressure with a half-life of only ∼9.4 hours at typical MOCVD temperatures [2]. Conversely, highly volatile adducts like Ba(hfa)₂·mep, while offering stable transport for over 85 hours at 120 °C, introduce fluorine contamination risks and often require complex, multi-step synthesis [2]. Ba(acac)₂ thus occupies a middle ground: it avoids the rapid volatility decay of Ba(dpm)₂ and the fluorine-related processing challenges of Ba(hfa)₂ adducts.

Vapor Pressure MOCVD Precursor Long-Term Stability

BaTiO₃ Ferroelectric Film Fabrication

The ultimate validation of a precursor's utility lies in the functional performance of the films it produces. Bis(acetylacetonato)barium n-hydrate, when paired with diisopropoxy-titanium-bis-(acetylacetonate), has been directly demonstrated to yield polycrystalline BaTiO₃ thin films on (100) silicon substrates at substrate temperatures under 600 °C via MOCVD [1]. At an optimized substrate temperature of 500 °C, the process yields single-phase BaTiO₃ films that exhibit definitive ferroelectric behavior, as confirmed by polarization-electric field (P-E) hysteresis loops and counter-clockwise direction of hysteresis in high-frequency (1 MHz) C-V characteristics [1]. This is a direct, application-specific differentiator. While alternative precursors like Ba(hfa)₂·polyether adducts can also deposit BaTiO₃, they do so with the added complexity of fluorine incorporation, which can degrade electrical properties and introduce interface roughness [2].

BaTiO₃ Ferroelectric Thin Films MOCVD High-κ Dielectrics

Solubility in Organic Solvents

For solution-based thin-film deposition methods like sol-gel synthesis or spin-coating, precursor solubility in common organic solvents is a critical parameter. Bis(acetylacetonato)barium n-hydrate demonstrates favorable solubility in organic solvents such as methanol and tetraglyme, which is essential for preparing homogeneous precursor solutions [1]. In contrast, alternative barium precursors may exhibit more limited solubility profiles or require specialized, less desirable solvents. For instance, while the fluorinated analog Ba(hfa)₂·polyether adducts are designed for high volatility in vapor-phase processes, their solubility in common alcohols may be less straightforward. The solubility of Ba(acac)₂ in tetraglyme, a solvent known for its favorable vapor pressure and ability to stabilize electrostatic forces, makes it a versatile candidate for both vapor-phase (via ultrasonic nebulization) and liquid-phase deposition routes [1]. This dual compatibility offers greater process flexibility compared to precursors optimized solely for high vapor pressure.

Solubility Sol-Gel Synthesis Organometallic Precursors

Melting Point and Thermal Compatibility

The high melting point of barium acetylacetonate, reported to exceed 320 °C for the anhydrous form, is a key differentiator for applications requiring thermal robustness prior to vaporization or decomposition [1]. This high melting point is notably superior to that of its strontium counterpart, Sr(acac)₂, which decomposes at its melting point of 220 °C, limiting its use as a solid precursor in high-temperature vapor-phase processes [2]. The calcium analog, Ca(acac)₂, exhibits an even lower stability ceiling, with decomposition beginning above 240 °C [3]. This trend—Ba(acac)₂ (mp >320 °C) > Sr(acac)₂ (mp 220 °C, dec.) > Ca(acac)₂ (stable to 240 °C)—is consistent with the increasing ionic radius and decreasing charge density down Group 2, which results in less polarized, more thermally stable complexes. For processes where the precursor is heated as a solid (e.g., in a sublimation-based delivery system), the higher melting point of Ba(acac)₂ translates to a wider operational window before melting and potential clogging occur.

Melting Point Thermal Stability High-Temperature Synthesis

Application Scenarios: Ba(acac)₂ Hydrate


MOCVD BaTiO₃ Ferroelectric Films

Based on direct experimental validation, bis(acetylacetonato)barium n-hydrate is the precursor of choice for fabricating ferroelectric BaTiO₃ thin films via MOCVD at substrate temperatures around 500 °C [1]. The process reliably yields single-phase films exhibiting the characteristic P-E hysteresis and C-V behavior required for non-volatile memory and high-density capacitor applications. Procurement is justified over alternative precursors like Ba(thd)₂, which suffers from rapid vapor pressure decay (half-life ~9.4 h), and fluorinated Ba(hfa)₂ adducts, which introduce unwanted fluorine contamination [2].

Sol-Gel Synthesis of BaTiO₃

The established solubility of bis(acetylacetonato)barium n-hydrate in common organic solvents such as methanol and tetraglyme makes it an ideal candidate for sol-gel and other solution-based routes to BaTiO₃ ceramics, powders, and nanoparticles . This differentiates it from less soluble β-diketonates and avoids the specialized equipment required for vapor-phase delivery. The resulting homogeneous precursor solutions enable precise control over stoichiometry and doping, critical for tailoring dielectric and piezoelectric properties .

YBCO Superconducting Nanoparticle Synthesis

As demonstrated in patent literature, bis(acetylacetonato)barium n-hydrate can be employed as the barium source in the preparation of YBa₂Cu₃O₇₋ₓ (YBCO) superconducting nanoparticles via a mixed-precursor approach [3]. Its compatibility with other metal acetylacetonates (e.g., yttrium and copper acetylacetonates) in solution or solid-state reactions facilitates the formation of the complex perovskite structure. Its thermal decomposition profile, which avoids the formation of stable barium carbonate intermediates under certain conditions, can simplify the synthesis of high-purity oxide phases compared to precursors like barium acetate or carbonate .

Barium Doping for Polymers and Nanocomposites

The solubility and reactivity of bis(acetylacetonato)barium n-hydrate in organic media also support its use as a dopant or additive in organic electronics and polymer composites. For instance, it can be used to modify the work function of conductive polymers like PEDOT:PSS, thereby tuning the electrical properties of organic electronic devices [4]. Additionally, it serves as a precursor for coating nanomaterials, such as halloysite nanotubes, to enhance their dispersion and interfacial adhesion in polymer matrices like bone cements [4]. This application leverages its solubility and thermal decomposition characteristics, which differ from those of other barium salts (e.g., barium chloride or nitrate) that may be less compatible with organic matrices.

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